5-(3,5-dibromophenyl)oxazole
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Overview
Description
5-(3,5-dibromophenyl)oxazole is a heterocyclic organic compound with the molecular formula C9H5Br2NO. It is characterized by the presence of an oxazole ring substituted with a 3,5-dibromophenyl group.
Mechanism of Action
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting they interact with a variety of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a manner that depends on their substitution pattern
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, suggesting they induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dibromophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dibromobenzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dibromophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl oxazoles, while oxidation and reduction can modify the oxazole ring or the phenyl substituents .
Scientific Research Applications
5-(3,5-dibromophenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of oxazole derivatives with biological systems, providing insights into their potential as drugs or biochemical tools.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-dichlorophenyl)oxazole
- 5-(3,5-difluorophenyl)oxazole
- 5-(3,5-dimethylphenyl)oxazole
Uniqueness
5-(3,5-dibromophenyl)oxazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to other halogenated or substituted phenyl oxazoles. The bromine atoms can participate in specific types of chemical reactions, such as halogen bonding, which can be advantageous in certain applications .
Properties
IUPAC Name |
5-(3,5-dibromophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJILJRUSGBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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